molecular formula C18H21N3O3 B11514993 5-(morpholin-4-yl)-2-nitro-N-(2-phenylethyl)aniline

5-(morpholin-4-yl)-2-nitro-N-(2-phenylethyl)aniline

Cat. No.: B11514993
M. Wt: 327.4 g/mol
InChI Key: WQSWHZLIMLKHST-UHFFFAOYSA-N
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Description

5-(morpholin-4-yl)-2-nitro-N-(2-phenylethyl)aniline is a complex organic compound that features a morpholine ring, a nitro group, and a phenylethylamine moiety

Preparation Methods

The synthesis of 5-(morpholin-4-yl)-2-nitro-N-(2-phenylethyl)aniline typically involves multiple steps. One common method starts with the nitration of aniline derivatives, followed by the introduction of the morpholine ring through nucleophilic substitution. The phenylethylamine moiety is then attached via reductive amination. Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

5-(morpholin-4-yl)-2-nitro-N-(2-phenylethyl)aniline can undergo various chemical reactions:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions. Common reagents include hydrogen gas, catalysts like palladium on carbon, and nucleophiles for substitution reactions. Major products depend on the specific reaction conditions but often include reduced or substituted derivatives of the original compound.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a building block for more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(morpholin-4-yl)-2-nitro-N-(2-phenylethyl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Similar compounds include other nitroaniline derivatives and morpholine-containing molecules. Compared to these, 5-(morpholin-4-yl)-2-nitro-N-(2-phenylethyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • 4-n

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

5-morpholin-4-yl-2-nitro-N-(2-phenylethyl)aniline

InChI

InChI=1S/C18H21N3O3/c22-21(23)18-7-6-16(20-10-12-24-13-11-20)14-17(18)19-9-8-15-4-2-1-3-5-15/h1-7,14,19H,8-13H2

InChI Key

WQSWHZLIMLKHST-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3

Origin of Product

United States

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